molecular formula C25H21ClFN3O3S B11216397 N-(4-chlorophenyl)-3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11216397
M. Wt: 498.0 g/mol
InChI Key: HIKDVBVJJVFCSJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple aromatic rings, a thioxo group, and a methano-bridged benzoxadiazocine core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of Substituents: The chlorophenyl, fluorophenyl, and methoxy groups are introduced through substitution reactions, which may require specific reagents such as halogenating agents and methoxylating agents.

    Thioxo Group Addition: The thioxo group is typically introduced via a thiolation reaction, using reagents like thiourea or other sulfur-containing compounds.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This may include:

    Batch Processing: For small to medium-scale production, batch processing in reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Chemistry: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.

    Purification: Post-synthesis, the compound would undergo purification steps such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in areas like oncology or neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide would depend on its specific application. Generally, it may exert its effects by:

    Binding to Molecular Targets: Such as enzymes, receptors, or ion channels, altering their activity.

    Modulating Pathways: Influencing biochemical pathways involved in disease processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-1,3,5-benzoxadiazocine-11-carboxamide: Similar structure but lacks the methoxy group.

    N-(4-chlorophenyl)-3-(4-fluorophenyl)-10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: Similar structure but with an oxo group instead of a thioxo group.

Uniqueness

The uniqueness of N-(4-chlorophenyl)-3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide lies in its specific combination of functional groups and its methano-bridged benzoxadiazocine core, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C25H21ClFN3O3S

Molecular Weight

498.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-10-(4-fluorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C25H21ClFN3O3S/c1-25-20(23(31)28-16-10-6-14(26)7-11-16)21(18-4-3-5-19(32-2)22(18)33-25)29-24(34)30(25)17-12-8-15(27)9-13-17/h3-13,20-21H,1-2H3,(H,28,31)(H,29,34)

InChI Key

HIKDVBVJJVFCSJ-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=C(C=C4)F)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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